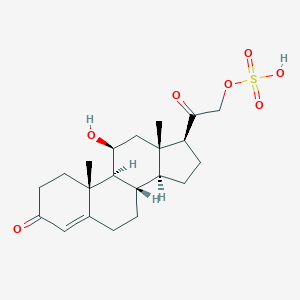
Corticosterone sulfate
Vue d'ensemble
Description
Corticosterone sulfate is a steroid hormone that is produced by the adrenal cortex in response to stress. It is a precursor to both cortisol and aldosterone and plays a crucial role in regulating the body's response to stress. Corticosterone sulfate is also involved in the regulation of immune function, metabolism, and behavior.
Mécanisme D'action
Corticosterone sulfate binds to glucocorticoid receptors in target cells, leading to the activation of various genes involved in the stress response. Corticosterone sulfate also has non-genomic effects, including the regulation of ion channels and the modulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
Corticosterone sulfate has a wide range of biochemical and physiological effects. It has been shown to increase blood glucose levels, suppress immune function, and modulate behavior. Corticosterone sulfate also plays a crucial role in the regulation of metabolism, including the breakdown of fats and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Corticosterone sulfate has several advantages as a research tool. It is readily available and relatively inexpensive. However, there are also limitations to its use. Corticosterone sulfate has a short half-life, which can make it difficult to study its effects over a longer period of time. It can also be difficult to control for individual differences in stress response, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on corticosterone sulfate. One area of interest is the role of corticosterone sulfate in the development of stress-related disorders, such as depression and anxiety. Another area of interest is the use of corticosterone sulfate as a potential therapeutic target for these disorders. Additionally, there is a need for further research on the mechanisms of action of corticosterone sulfate, particularly its non-genomic effects. Finally, there is a need for more research on the limitations of corticosterone sulfate as a research tool and the development of alternative methods for studying the effects of stress on the body.
Méthodes De Synthèse
Corticosterone sulfate is synthesized in the adrenal cortex from cholesterol through a series of enzymatic reactions. The synthesis of corticosterone sulfate is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, which is activated in response to stress.
Applications De Recherche Scientifique
Corticosterone sulfate has been widely used in scientific research to study the effects of stress on the body. It has been used to investigate the role of stress in the development of various diseases, including depression, anxiety, and cardiovascular disease. Corticosterone sulfate has also been used to study the effects of stress on immune function, metabolism, and behavior.
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEMVKUDQCSHGT-HJTSIMOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911709 | |
| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corticosterone sulfate | |
CAS RN |
1105-02-8 | |
| Record name | Corticosterone sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



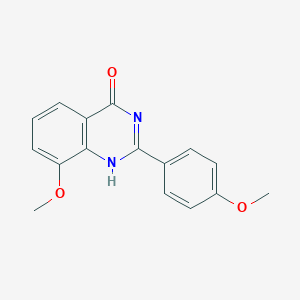
![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)
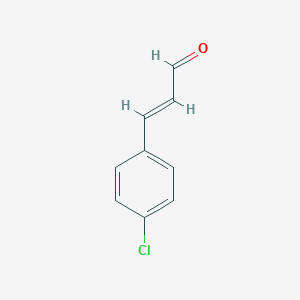

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
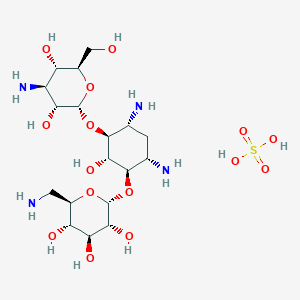
![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)
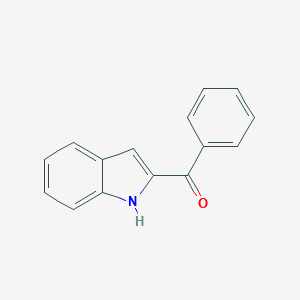
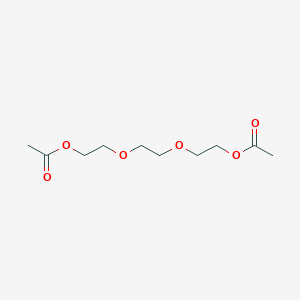
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
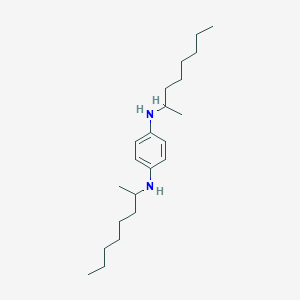
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)